molecular formula C10H9BrF2N2 B596196 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole CAS No. 1365272-31-6

5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

Cat. No. B596196
CAS RN: 1365272-31-6
M. Wt: 275.097
InChI Key: SPIKBBBFXJLADE-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a chemical compound with the CAS Number: 1365272-31-6 . It has a molecular weight of 275.1 and its IUPAC name is 5-bromo-6,7-difluoro-1-isopropyl-1H-benzimidazole .


Molecular Structure Analysis

The InChI code for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is 1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Halogen Lability in Benzimidazoles

The bromine atom in benzimidazole derivatives, including compounds like 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, shows notable stability. This stability influences the chemical reactivity and potential modifications of the benzimidazole nucleus in the design of pharmaceuticals and materials. Research by Andreichikov and Simonov (1970) has explored the lability of halogen atoms in substituted benzimidazoles, providing insights into the reactivity and potential chemical transformations of these compounds (Andreichikov & Simonov, 1970).

Antimicrobial and Anti-tubercular Activity

The synthesis and evaluation of benzimidazole derivatives, including those with bromo and fluoro substitutions, have shown significant antimicrobial and anti-tubercular activity. Shingalapur, Hosamani, and Keri (2009) reported on a series of novel benzimidazoles demonstrating effective MIC (microg/ml) against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Antiviral Evaluation

Research into benzimidazole derivatives, including 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, has extended to antiviral applications. Zou, Drach, and Townsend (1997) studied the synthesis and antiviral evaluation of dihalo-benzimidazoles, revealing activities against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although noting a close relationship between antiviral activity and cytotoxicity (Zou, Drach, & Townsend, 1997).

Water Oxidation Catalysis

The role of benzimidazole derivatives in catalysis, particularly in water oxidation, underscores their versatility. Wang et al. (2012) explored the use of ruthenium complexes with benzimidazole ligands for water oxidation catalysis, demonstrating tunable activity based on the ligand environment. This research highlights the potential of benzimidazole derivatives in renewable energy technologies (Wang et al., 2012).

Prodrug Development

Benzimidazole derivatives have been investigated for their potential as prodrug systems. Parveen et al. (1999) reported on a nitroimidazole derivative that, upon biomimetic reduction, released an active drug, demonstrating the utility of such compounds in targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

properties

IUPAC Name

5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIKBBBFXJLADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742889
Record name 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

CAS RN

1365272-31-6
Record name 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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